3-(4-methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide
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Overview
Description
3-(4-methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, this compound has been shown to reduce oxidative stress and improve mitochondrial function. It has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide in lab experiments is its potent anticancer activity, which makes it a valuable tool for studying cancer biology and developing new cancer treatments. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-(4-methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide. One area of interest is the development of new drugs based on this compound for the treatment of cancer and other diseases. Another area of research is the investigation of the molecular mechanisms underlying the anticancer and anti-inflammatory properties of this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.
Synthesis Methods
The synthesis of 3-(4-methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide involves a multi-step process that includes the reaction between 4-methoxybenzaldehyde and 4-phenyl-1H-pyrazole-3-carboxylic acid, followed by the addition of N-(2-bromoethyl)propan-2-amine. The resulting product is then treated with sodium hydride and 3-bromo-N,N-diethylpropanamide to obtain this compound.
Scientific Research Applications
3-(4-methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide has been studied extensively for its potential applications in pharmaceutical research. It has been found to exhibit potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer. This compound has also been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs to treat chronic pain and inflammation.
properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(4-phenylpyrazol-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-26-20-10-7-17(8-11-20)9-12-21(25)22-13-14-24-16-19(15-23-24)18-5-3-2-4-6-18/h2-8,10-11,15-16H,9,12-14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRJVBPZSJNQHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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